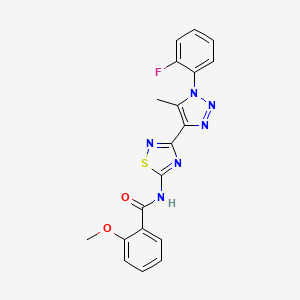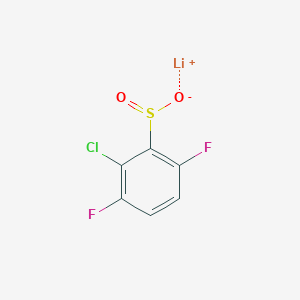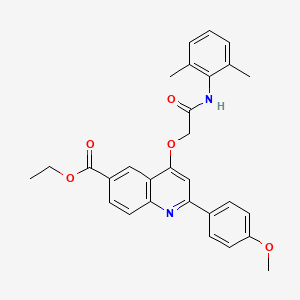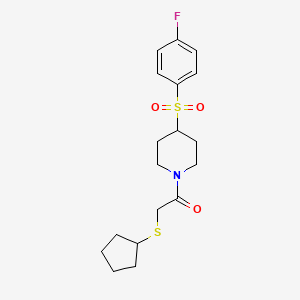
(3,3-Difluorocyclobutyl)-(4,4-difluoropiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3,3-Difluorocyclobutyl)methanol” is a chemical compound with the molecular formula C5H8F2O . It has an average mass of 122.113 Da and a monoisotopic mass of 122.054321 Da .
Molecular Structure Analysis
The molecular structure of “(3,3-Difluorocyclobutyl)methanol” consists of a cyclobutyl ring with two fluorine atoms attached to one of the carbon atoms and a methanol group attached to another carbon atom .Physical And Chemical Properties Analysis
“(3,3-Difluorocyclobutyl)methanol” is a liquid at 20 degrees Celsius . It has a flash point of 33 °C, a specific gravity of 1.18 (20/20), and a refractive index of 1.40 .Wissenschaftliche Forschungsanwendungen
Photophysical and Photochemical Properties
Research has shown that certain fluorinated compounds like 3-hydroxyflavone (3HF) exhibit unique photophysical and photochemical properties in various solvents. These properties are influenced by the solvents' polarity and their interactions with the compound, affecting UV–Vis absorption spectra, emission spectra, fluorescence quantum yield, and fluorescence lifetime. This indicates potential applications in fields requiring precise control of photophysical parameters (Protti & Mezzetti, 2015).
Polymer Synthesis
Difluoro aromatic ketones have been utilized in the synthesis of poly(arylene ether sulfone)s (PAES), demonstrating promising properties like high hydroxide conductivity and alkaline stability. These materials could be significant in the development of advanced polymers for various industrial applications (Shi et al., 2017).
Fluorinated Fluorophores Development
Fluorination of fluorophores can enhance their photostability and spectroscopic properties. The synthesis of fluorinated benzophenones and related compounds has been explored, providing scalable access to fluorinated analogues of fluorescein and rhodamine. These developments could have significant implications in spectroscopy and imaging technologies (Woydziak et al., 2012).
Crystallographic and Conformational Analyses
The synthesis and structural analysis of compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate reveal insights into the molecular structures of similar difluorinated compounds. Such research is crucial for understanding the physicochemical properties of these compounds, which has implications in material science and molecular design (Huang et al., 2021).
Molecular Orbital Calculations and Thermodynamic Parameters
Investigations into the properties of hydroxy-substituted organic molecules with fluorinating reagents have provided insights into the reactivity and stability of such compounds. This research is important for understanding the chemical behavior of difluorinated compounds in various reactions, which can be applied in synthetic chemistry and material science (Zupan et al., 1995).
Safety and Hazards
“(3,3-Difluorocyclobutyl)methanol” is classified as a flammable liquid and vapor . Precautions should be taken to avoid heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed, and measures should be taken against static discharge . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish . If it comes into contact with skin or hair, contaminated clothing should be immediately removed, and the skin should be rinsed with water .
Eigenschaften
IUPAC Name |
(3,3-difluorocyclobutyl)-(4,4-difluoropiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F4NO/c11-9(12)1-3-15(4-2-9)8(16)7-5-10(13,14)6-7/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTOIEYEJSVXDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2CC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 139029029 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2746984.png)
![5-methyl-N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2746985.png)

![3-benzyl-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2746988.png)

![2-(3-bromobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2746990.png)



